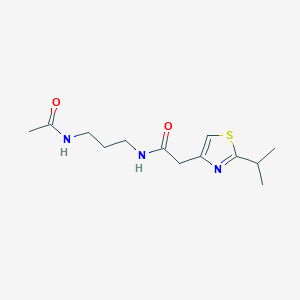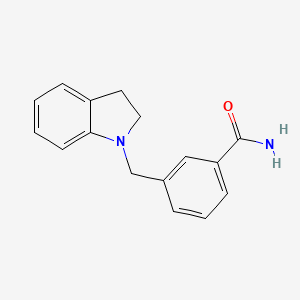![molecular formula C13H19NO3 B7558904 3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)
3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid, also known as MMDA-2, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and is considered to be a derivative of the more well-known psychedelic drug, MDMA.
Wirkmechanismus
The exact mechanism of action of 3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid is not fully understood, but it is believed to act by increasing the release and inhibiting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which is thought to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid are similar to those of other phenethylamines. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause pupil dilation and muscle tension. It also has the potential to cause neurotoxicity, particularly with repeated use.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on the central nervous system are well-documented. However, its potential for neurotoxicity and its illegal status in many countries limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid. One area of interest is its potential use in psychotherapy, particularly in the treatment of post-traumatic stress disorder. Another area of research is the development of analogs of 3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid that have similar effects but with reduced potential for neurotoxicity. Finally, further studies are needed to fully understand the mechanism of action of 3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid and its effects on the central nervous system.
Synthesemethoden
The synthesis of 3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid involves the reaction of 3,4-methylenedioxyphenylacetone with methylamine and isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid has been used in scientific research to study its effects on the central nervous system. It has been shown to have similar effects to MDMA, such as increased empathy and feelings of euphoria, but with a shorter duration of action. 3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid has also been studied for its potential use in psychotherapy, particularly in the treatment of post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,12(15)16)9-14-8-10-4-6-11(17-3)7-5-10/h4-7,14H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZFAVHEXJIWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)

![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)

![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)

![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)

![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)
